Diterpenoides colensano y clerodano
Colensane and clerodane diterpenoids are a class of naturally occurring terpenoid compounds characterized by their unique tetraterpene structure. Colensanes typically feature a 16-membered ring system with a bridged bicyclic structure, while clerodanes consist of a 14- or 15-membered ring system with a spiro-fused bridge. These diterpenoids are widely distributed in plants and are known for their diverse biological activities.
Colensane diterpenoids have been reported to exhibit anti-inflammatory, antiviral, and antimicrobial properties. They often contain oxygenated functionalities such as hydroxyl or carbonyl groups, which contribute to their bioactivity. For instance, certain colensanes have demonstrated potential in inhibiting viral replication and reducing inflammation.
Clerodane diterpenoids, on the other hand, are known for their antioxidant and anticancer activities. They frequently contain double bonds, making them prone to undergoing redox reactions that can lead to their biological effects. Clerodanes have been studied for their ability to induce apoptosis in cancer cells and inhibit DNA damage.
These compounds are of significant interest in medicinal chemistry due to their potential as natural sources for developing new pharmaceuticals. Their structural diversity provides a rich source for exploring novel bioactive molecules with therapeutic applications.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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Clerocidin | 87501-14-2 | C40H56O10 |
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shionone | 10376-48-4 | C30H50O |
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16,17-Epoxy-labda-8(14),13(17),15-trien-19-saeure, Enantio-danielsaeure | 10267-14-8 | C20H28O3 |
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(8alpha,13S)-15,16-Epoxy-13(16),14-labdadiene-8,12-diol | 66890-71-9 | C20H32O3 |
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Me ester-(ent-2beta,3alpha,4alpha,13S)-2,3,4-Trihydroxy-15-clerodanoic acid | 162826-66-6 | C21H38O5 |
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bacchalineol acetate | 38611-51-7 | C22H32O3 |
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echinophyllin A | 276690-69-8 | C28H37NO4 |
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N/A | 130395-25-4 | C43H68O4 |
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Di-Ac-15-17-Dihydroxy-3,13-clerodadien-2-one | 134151-44-3 | C24H36O5 |
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Bedfordiaditerpenalcohol | 68799-37-1 | C20H34O |
Literatura relevante
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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